molecular formula C9H14O B044511 (E)-3-[(E)-prop-1-enyl]hex-4-en-2-one CAS No. 116454-35-4

(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one

Cat. No. B044511
M. Wt: 138.21 g/mol
InChI Key: OPWMNTIQHYFJLR-YDFGWWAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one, commonly known as trans-β-farnesene, is a natural organic compound found in various plants and insects. It is a sesquiterpene hydrocarbon with a molecular formula of C15H24 and a molecular weight of 204.36 g/mol. This compound has gained attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of trans-β-farnesene is not fully understood, but it is believed to act on the nervous system of insects, leading to paralysis and death. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Trans-β-farnesene has been found to have various biochemical and physiological effects. In insects, it has been found to act as a pheromone to attract mates and as a warning signal to alert others of danger. In humans, it has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Trans-β-farnesene has several advantages for lab experiments, including its natural origin, easy availability, and low toxicity. However, its instability and low solubility in water can limit its use in certain experiments.

Future Directions

There are several future directions for research on trans-β-farnesene. These include further studies on its insecticidal properties and potential use as a natural insecticide, as well as studies on its anti-inflammatory and anti-cancer properties. Additionally, research can be done on the synthesis of trans-β-farnesene using biotransformation methods, which can be more environmentally friendly than chemical synthesis.

Synthesis Methods

Trans-β-farnesene can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of the compound from plants or insects that produce it. Chemical synthesis involves the use of synthetic methods to produce the compound. Biotransformation involves the use of microorganisms or enzymes to convert precursor compounds into trans-β-farnesene.

Scientific Research Applications

Trans-β-farnesene has been studied extensively for its potential applications in various fields. In agriculture, it has been found to have insecticidal properties and can be used as a natural insecticide to control pests. In the cosmetic industry, it has been used as a fragrance and flavoring agent due to its pleasant odor. In the pharmaceutical industry, it has been studied for its potential anti-inflammatory and anti-cancer properties.

properties

CAS RN

116454-35-4

Product Name

(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one

InChI

InChI=1S/C9H14O/c1-4-6-9(7-5-2)8(3)10/h4-7,9H,1-3H3/b6-4+,7-5+

InChI Key

OPWMNTIQHYFJLR-YDFGWWAZSA-N

Isomeric SMILES

C/C=C/C(C(=O)C)/C=C/C

SMILES

CC=CC(C=CC)C(=O)C

Canonical SMILES

CC=CC(C=CC)C(=O)C

synonyms

4-Hexen-2-one, 3-(1-propenyl)-, (E,E)- (9CI)

Origin of Product

United States

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